molecular formula C17H13N3S B11834024 N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine CAS No. 141598-82-5

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine

Cat. No.: B11834024
CAS No.: 141598-82-5
M. Wt: 291.4 g/mol
InChI Key: RDMYZHPJPBVFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine (: 141598-82-5) is a sophisticated chemical reagent designed for use in medicinal chemistry and drug discovery research . It features a quinazolin-4-amine core, a privileged scaffold in pharmacology, and is functionalized with a phenyl group and a prop-2-yn-1-ylthio linker . The presence of the terminal alkyne in the thioether side chain makes this compound an exceptionally valuable intermediate for post-synthetic modification, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to generate more complex triazole-containing hybrids . Quinazoline derivatives are of profound interest in oncology research, with several FDA-approved drugs such as Erlotinib and Gefitinib based on this scaffold, primarily acting as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . The specific substitution pattern on this compound is analogous to structures used in developing novel quinazoline-based glycosides and other conjugates that have demonstrated excellent cytotoxicity against various human cancer cell lines, including breast (MCF-7) and colorectal (HCT-116), in scientific studies . Researchers can leverage this reagent as a key precursor to synthesize novel compounds for screening as potential tyrosine kinase inhibitors, probing biochemical pathways, and investigating mechanisms of action in cellular models. The molecular formula for this compound is C17H13N3S, and it has a molecular weight of 291.37 g/mol . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

141598-82-5

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-phenyl-2-prop-2-ynylsulfanylquinazolin-4-amine

InChI

InChI=1S/C17H13N3S/c1-2-12-21-17-19-15-11-7-6-10-14(15)16(20-17)18-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19,20)

InChI Key

RDMYZHPJPBVFLI-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloroquinazoline with N-phenyl-2-propyn-1-amine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Click Chemistry for Triazole Derivatives

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is pivotal for introducing pharmacophoric groups:

  • Reaction Protocol :

    • Substrate: N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine

    • Azide Source: Sodium azide + 2-chloro-N-arylacetamide

    • Catalyst: Cu@Py-Oxa@SPION nanoparticles (86% yield)

    • Conditions: Ethanol, room temperature, 24 hours

Example Products :

Azide Component Triazole Derivative Biological Target
2-Chloro-N-benzylacetamideQuinazolinone-1,2,3-triazole-phenylacetamideTyrosinase inhibition
2-Chloro-N-(4-nitrophenyl)acetamideNitrophenyl-triazole-quinazolinoneα-Glucosidase inhibition

Biological Activity-Driven Modifications

The compound’s derivatives exhibit enhanced interactions with enzymes through strategic substitutions:

  • COX-II Inhibition : Morpholin-4-yl substituents at the 2-position improve selectivity (IC₅₀ = 0.8 μM) .

  • Antimicrobial Activity : Alkyl chains at the 3-position increase lipophilicity, enhancing membrane penetration .

  • Quorum Sensing Inhibition : Cyclopropyl groups at the 3-position improve binding to PqsR (73.4% inhibition at 100 μM) .

Structure-Activity Relationship (SAR) Insights :

Substituent Position Effect on Activity
Propynylthio2Enhances alkyne reactivity for triazole formation
6-ChloroCoreIncreases pqs inhibition vs. 7-chloro analogues
4-MethoxyphenylTerminalStabilizes hydrogen bonds with SER196 (tyrosinase)

Mechanistic Insights

  • CuAAC Mechanism : Copper nanoparticles activate the alkyne, enabling azide cycloaddition via a six-membered transition state .

  • Enzyme Binding : Molecular docking reveals critical interactions:

    • Quinazoline core forms π-π stacking with His85 (tyrosinase) .

    • Triazole moiety hydrogen-bonds with Val283 and Arg268 .

Scientific Research Applications

Medicinal Chemistry

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine has shown promise in the development of pharmaceuticals due to its structural characteristics that enhance biological activity. The compound's unique propynylthio substitution increases its lipophilicity, which may improve its interaction with biological targets compared to more polar analogues.

Anti-inflammatory Properties

Research indicates that quinazoline derivatives exhibit significant anti-inflammatory effects. This compound can serve as a lead compound for the development of selective inhibitors targeting cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains suggests potential applications in treating infections where antibiotic resistance is a concern .

Anticancer Potential

Quinazoline derivatives are known for their anticancer activities. This compound's ability to interact with key biological targets positions it as a potential candidate for cancer therapeutics. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying biological processes and interactions at the molecular level.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to active sites of enzymes involved in critical metabolic pathways. For instance, it has been shown to interact with COX-II and various kinases, suggesting its potential as a scaffold for designing selective inhibitors .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profile. Comparative studies with other quinazoline derivatives reveal that modifications in substituents can significantly impact biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Research Findings and Case Studies

Recent research highlights the diverse applications of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amines in various therapeutic areas.

Study Focus Findings
Study on COX-II InhibitionEvaluated anti-inflammatory effectsDemonstrated significant selectivity towards COX-II with comparable efficacy to standard anti-inflammatory drugs like Indomethacin .
Antimicrobial Activity AssessmentTested against multiple bacterial strainsShowed promising results indicating potential for development as an antibiotic .
Anticancer Mechanism ExplorationInvestigated cellular pathways affected by quinazoline derivativesFound to induce apoptosis in cancer cell lines, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Structural and Functional Group Variations

Key structural analogs of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine include:

Compound Name Substituents (C2 and N4) Key Features Biological Activity/Notes References
This compound C2: Prop-2-yn-1-ylthio; N4: Phenyl Alkyne-thioether group; potential for covalent binding or enhanced lipophilicity Hypothesized kinase inhibition (inferred from structural analogs) -
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine C2: Morpholinyl; N4: Phenyl Oxygen-containing heterocycle; polar substituent Analgesic activity via 3D-QSAR studies
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-pyrrolidin-1-ylbutyl)quinazolin-4-amine C2: Pyrrolidinyl; N4: Pyrrolidinylalkyl Dual pyrrolidine groups; basic amines Substrate-competitive lysin inhibitor
N-Phenethylquinazolin-4-amine C2: Unsubstituted; N4: Phenethyl Simple alkyl chain; no C2 modification Structural simplicity; unknown activity
Key Observations:

Morpholinyl/Pyrrolidinyl: Polar groups that enhance solubility and hydrogen-bonding capacity, as seen in analgesics and lysin inhibitors .

N4 Substituents :

  • Phenyl vs. Alkyl : The phenyl group (in the target compound) may promote π-π stacking in hydrophobic pockets, while alkyl chains (e.g., phenethyl) could improve membrane permeability .
Example:

In -chloro-6,7-dimethoxyquinazoline reacts with pyrrolidine to yield 2-pyrrolidinyl derivatives . A similar approach could apply to the target compound.

Pharmacological and Physicochemical Properties

  • Morpholinyl Derivatives : Exhibit analgesic activity with IC50 values in micromolar ranges, as predicted by 3D-QSAR models . The morpholine oxygen may stabilize interactions with polar kinase domains.
  • Pyrrolidinyl Derivatives : Demonstrated selectivity for lysin inhibition (compound 4: IC50 = 0.8 μM) due to basic amine interactions with catalytic sites .
  • Prop-2-yn-1-ylthio: The alkyne-thioether group may improve metabolic stability compared to morpholine or pyrrolidine, as sulfur atoms resist oxidation.
Hypothesized Advantages of Prop-2-yn-1-ylthio:

Enhanced lipophilicity (logP >3) compared to morpholinyl (logP ~2.5).

Potential for irreversible binding via alkyne-mediated click chemistry or thiol conjugation.

Biological Activity

N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine, a member of the quinazoline family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a quinazoline core with a phenyl group and a prop-2-yn-1-ylthio substituent, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Structural Characteristics

The structural formula for this compound can be represented as:

C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{S}

This compound's unique propynylthio substitution potentially enhances its lipophilicity and biological activity compared to more polar analogues.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.

Case Study:
In vitro studies have demonstrated that quinazoline derivatives can effectively inhibit cell proliferation in multiple cancer types. For example, compounds structurally similar to N-Phenyl derivatives have shown IC50 values ranging from 0.05 μM to 0.18 μM against human lung cancer (A549) and breast cancer (MCF7) cell lines .

CompoundCancer Cell LineIC50 (μM)
N-Phenyl derivativeA549 (lung)0.05
N-Phenyl derivativeMCF7 (breast)0.18

2. Antimicrobial Activity

N-Phenyl derivatives have also been investigated for their antimicrobial properties, particularly against Pseudomonas aeruginosa. The compound acts as a quorum sensing inhibitor, disrupting biofilm formation and virulence factor production.

Research Findings:
Molecular docking studies reveal that this compound can bind effectively to the PqsR receptor, which is crucial for quorum sensing in Pseudomonas aeruginosa. The binding involves hydrogen bonds with key amino acid residues such as GLN194 and PHE221, enhancing its potential as an antimicrobial agent.

Quorum Sensing Inhibition Results:
Studies indicate that N-Phenyl derivatives can inhibit the production of pyocyanin—a virulence factor—by up to 73% at concentrations of 100 µM .

CompoundActivityInhibition (%) at 100 µM
N-Phenyl derivativeQuorum sensing inhibition73

3. Anti-inflammatory Activity

Quinazolines are recognized for their anti-inflammatory properties. The structural characteristics of N-Phenyl derivatives suggest potential applications in developing selective COX-II inhibitors.

Mechanistic Insights:
The interaction of quinazoline derivatives with COX-II has been documented, suggesting that modifications in the structure can lead to enhanced selectivity and potency against inflammatory pathways.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of N-Phenyl derivatives typically involves nucleophilic substitution reactions, often utilizing propargyl bromide in the presence of bases like potassium carbonate. Recent advancements have improved yields using catalysts such as copper nanoparticles.

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. Modifications at various positions on the quinazoline core have been shown to significantly impact biological activity.

Q & A

Q. What are the standard synthetic routes for N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, prop-2-yn-1-ylthio groups are introduced using alkynyl thiols under Cu(I)-catalyzed conditions in solvents like toluene or THF. Optimizing yield (typically 70–90%) involves controlling temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for structural validation, and how are they interpreted?

  • 1H/13C NMR : Key signals include the quinazoline aromatic protons (δ 7.5–8.5 ppm), propynylthio group (triplet for ≡C-H at δ 2.8–3.2 ppm), and sulfur-linked CH2 (δ 3.5–4.0 ppm).
  • HR-MS : Molecular ion peaks (e.g., [M+H]+) must match theoretical masses within 5 ppm error.
  • IR : Stretching vibrations for C≡C (2100–2250 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .

Q. What pharmacological targets are associated with quinazolin-4-amine derivatives?

These compounds often target enzymes like COX-II, tyrosine kinases, or histone methyltransferases. For example, morpholinyl-substituted derivatives show COX-II inhibition (IC50: 0.12–1.8 µM) via hydrophobic interactions in the enzyme’s active site .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol). These insights guide modifications to enhance binding affinity or solubility .

Q. What strategies resolve discrepancies between computational predictions and experimental data?

  • Contradiction in NMR shifts : Compare DFT-calculated chemical shifts (GIAO method) with experimental values to identify conformational mismatches.
  • Thermodynamic inconsistencies : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to better model dispersion forces .

Q. How are 3D-QSAR models developed for structure-activity relationship (SAR) studies?

  • Data set : 20–30 derivatives with IC50 values against a target (e.g., COX-II).
  • Descriptors : Steric, electrostatic, and hydrophobic fields generated via CoMFA/CoMSIA.
  • Validation : Leave-one-out cross-validation (q² >0.5) and external test sets (r² >0.6). Models identify critical substituents (e.g., morpholinyl groups enhance selectivity) .

Q. What crystallographic methods ensure accurate structural determination?

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron sources.
  • Refinement : SHELXL for anisotropic displacement parameters and WinGX for visualization.
  • Validation : R-factor <0.05 and electron density maps confirming absence of disorder .

Q. How are in vitro antiproliferative activities evaluated, and what mechanistic insights are sought?

  • Assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Mechanisms : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blot for kinase inhibition (e.g., EGFR phosphorylation).
  • SAR : Propynylthio groups enhance membrane permeability, while quinazoline scaffolds inhibit ATP-binding pockets .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., CuI vs. Pd(PPh3)4) and solvents (DMF vs. THF) for yield improvement .
  • Data Reproducibility : Triplicate experiments with error margins <5% for biological assays.
  • Computational Validation : Benchmark DFT methods against experimental crystallographic data to refine force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.